An In-depth Technical Guide to 4-Bromo-2,6-diethylaniline
An In-depth Technical Guide to 4-Bromo-2,6-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-2,6-diethylaniline (CAS No: 56746-19-1). The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.
Core Chemical Properties
4-Bromo-2,6-diethylaniline is a substituted aniline derivative characterized by a bromine atom at the para position and two ethyl groups flanking the amino group. These structural features impart specific reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Physicochemical Data
The key physicochemical properties of 4-Bromo-2,6-diethylaniline are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄BrN | [1][2] |
| Molecular Weight | 228.13 g/mol | [1][2] |
| Appearance | Light yellow to Brown clear liquid | [1] |
| Boiling Point | 134 °C at 3 mmHg | [1] |
| Specific Gravity | 1.33 (20/20) | |
| Refractive Index | 1.58 | [1] |
| Purity | >98.0% (GC) | [1] |
| CAS Number | 56746-19-1 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-Bromo-2,6-diethylaniline. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available.[3][4]
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¹H NMR: Spectra confirm the presence of aromatic protons, the amine protons, and the characteristic signals of the two ethyl groups.[3][4]
-
¹³C NMR: Spectra are available for detailed structural elucidation.
-
IR Spectroscopy: Data is available to identify functional groups.[3]
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Mass Spectrometry: MS data confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.[3]
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2,6-diethylaniline typically involves the electrophilic bromination of 2,6-diethylaniline. The steric hindrance from the two ethyl groups directs the incoming electrophile (bromine) to the para position of the aromatic ring.
General Synthesis Protocol
A common method for the synthesis of similar compounds like 4-bromo-2,6-dimethylaniline involves the direct bromination of the corresponding aniline derivative.[5][6] The following is a generalized protocol adapted for 4-Bromo-2,6-diethylaniline.
Materials:
-
2,6-diethylaniline
-
Liquid Bromine (Br₂)
-
Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Petroleum Ether
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Amine Salt Formation: 2,6-diethylaniline is dissolved in an aqueous solution of hydrochloric acid to form the corresponding anilinium salt. This step passivates the amino group and prevents side reactions.[5]
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic bromination reaction.[5]
-
Bromination: A solution of liquid bromine is added dropwise to the cooled reaction mixture over a period of several hours. The slow addition is critical to ensure selective monobromination at the para position and to suppress the formation of by-products.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), using a solvent system such as ethyl acetate/petroleum ether.[5]
-
Work-up: Upon completion, the acidic solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is greater than 12. This deprotonates the anilinium salt, yielding the free aniline as an oily substance.[5]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like petroleum ether.[5]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]
-
Purification: The crude 4-Bromo-2,6-diethylaniline can be further purified by recrystallization from a suitable solvent, such as petroleum ether, at low temperatures to obtain the final product as a liquid.[5]
Synthesis Workflow Diagram
The logical flow of the synthesis protocol is illustrated below.
Caption: A flowchart illustrating the key steps in the synthesis of 4-Bromo-2,6-diethylaniline.
Reactivity and Applications
4-Bromo-2,6-diethylaniline is a versatile building block in organic synthesis, primarily due to the reactivity of its amino and bromo functional groups.
Chemical Reactivity
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Amino Group: The amino group can undergo various reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities.
-
Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This enables the formation of new carbon-carbon and carbon-heteroatom bonds.
Applications in Drug Development and Research
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
CGRP Receptor Antagonists: It is used in the synthesis of substituted indazole and benzoxazolone amino acids, which are utilized as D-tyrosine surrogates in the development of highly potent calcitonin gene-related peptide (CGRP) receptor antagonists.[7] CGRP antagonists are a class of drugs used for the treatment of migraines.
-
Organic Synthesis: It is a valuable starting material for creating a wide range of specialty chemicals and is used in proteomics research.[2] The presence of both a nucleophilic amine and a handle for cross-coupling (bromine) makes it a strategic component in multistep syntheses.
Role as a Chemical Intermediate
The diagram below illustrates the role of 4-Bromo-2,6-diethylaniline as a versatile chemical intermediate.
Caption: Reactivity of 4-Bromo-2,6-diethylaniline as a versatile chemical intermediate.
Safety and Handling
Proper handling of 4-Bromo-2,6-diethylaniline is essential due to its potential hazards. The following table summarizes the key safety information.
| Category | Information | Source(s) |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [1] |
| Precautionary Statements | P261: Avoid breathing dust, fumes, gas, mist, vapours, spray. P264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [1] |
| Signal Word | Warning | [1] |
| Storage Conditions | Refrigerated (0-10°C). Store under an inert gas. | [1] |
| Conditions to Avoid | Light sensitive, Air sensitive, Heat sensitive. | [1] |
It is strongly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. 4-Bromo-2,6-diethylaniline | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-BROMO-2,6-DIETHYLANILINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]




